

Application Notes: HEX Azide 6-Isomer in Nucleic Acid Research

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Compound of Interest

Compound Name: *HEX azide, 6-isomer*

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Introduction

HEX (hexachlorofluorescein) azide 6-isomer is a fluorescent dye engineered for the efficient labeling of nucleic acids through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2] This bioorthogonal reaction enables the covalent attachment of the HEX fluorophore to alkyne-modified DNA or RNA with high specificity and efficiency.[3][4] The resulting fluorescently labeled oligonucleotides are valuable tools in a variety of molecular biology and drug development applications. HEX exhibits an excitation maximum at approximately 533 nm and an emission maximum at 549 nm, positioning it in the green-yellow region of the visible spectrum.[1][5] It is often used as a substitute for other fluorescent dyes with similar spectral properties, such as JOE and VIC™.[5][6]

Key Applications

The versatility of HEX azide 6-isomer makes it suitable for a range of applications in nucleic acid research:

- Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR): Labeled primers or probes with HEX are widely used for the detection and quantification of specific DNA sequences.[1][5] In multiplex qPCR, the distinct spectral properties of HEX allow for the simultaneous detection of multiple targets in a single reaction.[5]

- **Fluorescence Microscopy:** Oligonucleotides labeled with HEX can be used as probes for in situ hybridization (ISH) techniques to visualize the localization and dynamics of specific DNA or RNA sequences within cells and tissues.[\[1\]](#)
- **Nucleic Acid Sequencing:** The use of fluorescently labeled oligonucleotides is a cornerstone of many sequencing methodologies.[\[7\]](#)
- **Bioconjugation and Imaging:** The azide group facilitates straightforward and stable conjugation to alkyne-modified biomolecules for various imaging and detection assays.[\[1\]](#)

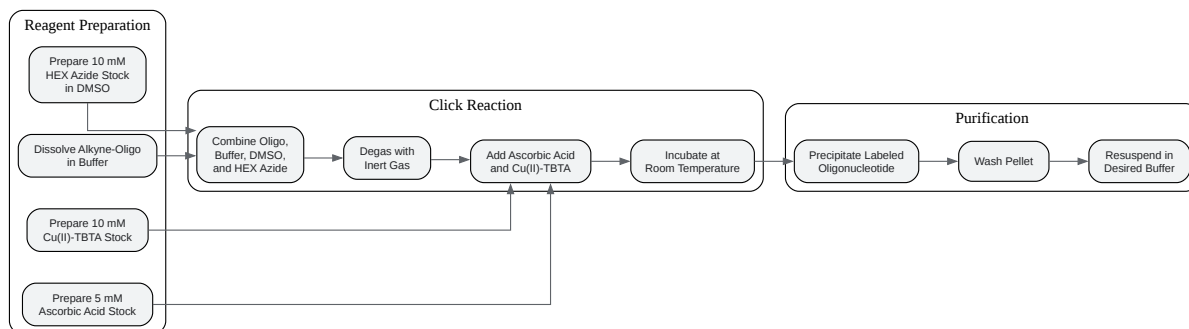
Chemical and Spectroscopic Properties

A summary of the key properties of HEX azide 6-isomer is provided in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₁₂ Cl ₆ N ₄ O ₆	[1]
Molecular Weight	665.09 g/mol	[1]
Excitation Maximum	533 nm	[1] [5]
Emission Maximum	549 nm	[1] [5]
Purity	≥ 95%	[1]
Storage Conditions	-20°C in the dark for up to 24 months	[5] [6]

Experimental Workflow for Oligonucleotide Labeling

The general workflow for labeling an alkyne-modified oligonucleotide with HEX azide 6-isomer using click chemistry involves the preparation of reagents, the click reaction itself, and subsequent purification of the labeled oligonucleotide.



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Workflow for labeling alkyne-modified oligonucleotides.

Protocols

Reagent Preparation and Stock Solutions

For successful and reproducible labeling, it is crucial to prepare fresh and accurate stock solutions. The following table provides guidance on preparing stock solutions for reconstituting specific masses of 6-HEX azide to a desired concentration.^[7]

Mass of 6-HEX azide	Volume of DMSO for 1 mM Stock	Volume of DMSO for 5 mM Stock	Volume of DMSO for 10 mM Stock
0.1 mg	153.6 μ L	30.7 μ L	15.4 μ L
0.5 mg	768.0 μ L	153.6 μ L	76.8 μ L
1 mg	1.54 mL	307.2 μ L	153.6 μ L
5 mg	7.68 mL	1.54 mL	768.0 μ L
10 mg	15.36 mL	3.07 mL	1.54 mL

Note: The molecular weight used for these calculations is 651.07 g/mol .[\[7\]](#)

Protocol for Labeling Alkyne-Modified Oligonucleotides

This protocol is a general guideline for the copper-catalyzed click chemistry reaction between an alkyne-modified oligonucleotide and HEX azide 6-isomer.[\[3\]](#)[\[8\]](#) Optimization may be required for specific oligonucleotides and applications.

Materials:

- Alkyne-modified oligonucleotide
- HEX azide 6-isomer
- DMSO (Dimethyl sulfoxide)
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- Ascorbic acid
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Nuclease-free water

- Inert gas (e.g., Argon or Nitrogen)
- Reagents for precipitation (e.g., 3% lithium perchlorate in acetone or sodium acetate and ethanol)

Stock Solutions:

- HEX Azide (10 mM): Dissolve the appropriate mass of HEX azide 6-isomer in DMSO.
- Ascorbic Acid (5 mM): Dissolve 18 mg of ascorbic acid in 20 mL of nuclease-free water. Prepare this solution fresh on the day of use.[\[3\]](#)
- Copper(II)-TBTA (10 mM in 55% DMSO): Dissolve 50 mg of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in 10 mL of nuclease-free water. In a separate tube, dissolve 116 mg of TBTA in 11 mL of DMSO. Mix the two solutions. This stock is stable for an extended period at room temperature.[\[3\]](#)

Reaction Procedure:

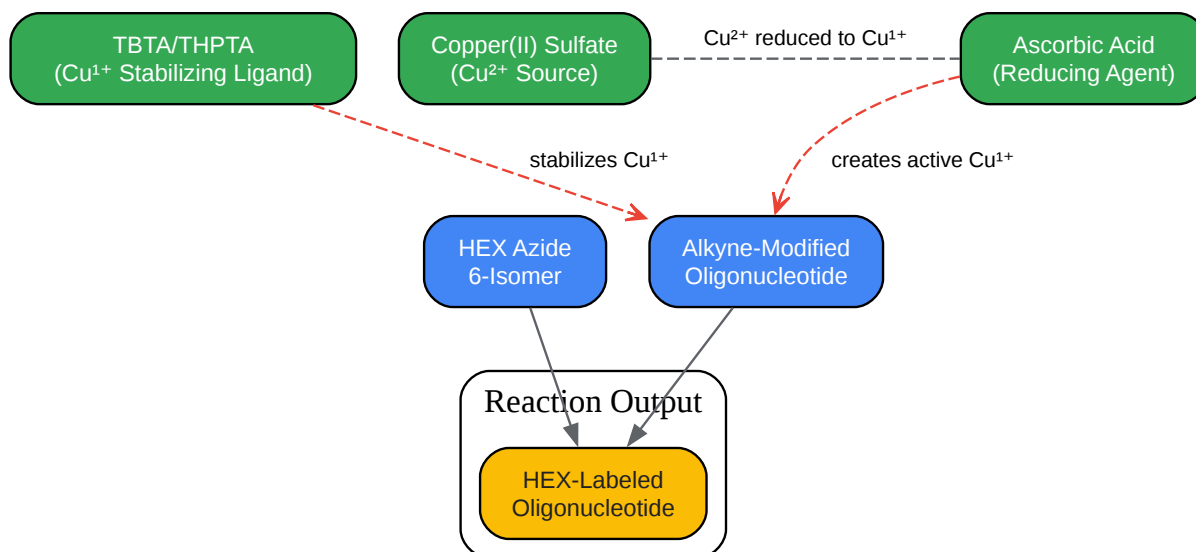
- In a pressure-tight vial, dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 μM .
- Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
- Add DMSO to a final volume of 50%. Vortex to mix.
- Add the 10 mM HEX azide stock solution to a final concentration 1.5 times that of the oligonucleotide. Vortex to mix.
- Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM. Vortex briefly.
- Degas the solution by bubbling with an inert gas for 30-60 seconds.[\[3\]](#)
- Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
- Flush the vial with the inert gas, cap it tightly, and vortex thoroughly.
- Incubate the reaction at room temperature overnight, protected from light.

Purification:

- Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.
- Alternatively, for DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.
- Mix thoroughly and incubate at -20°C for at least 20 minutes.
- Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the labeled oligonucleotide.
- Carefully discard the supernatant.
- Wash the pellet with cold 70% ethanol and centrifuge again.
- Air dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

Logical Relationship of Click Chemistry Components

The success of the labeling reaction depends on the interplay of several key components. The following diagram illustrates the logical relationship and roles of these components in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.



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Component roles in the CuAAC reaction.

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